2-Bromo-5-(isopropylsulfonyl)pyridine

Descripción general

Descripción

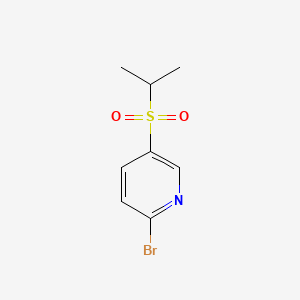

2-Bromo-5-(isopropylsulfonyl)pyridine is a heterocyclic aromatic compound with the molecular formula C₈H₁₀BrNO₂S. It is a derivative of pyridine, where the bromine atom is substituted at the second position and the isopropylsulfonyl group at the fifth position. This compound is primarily used in research and development, particularly in the synthesis of more complex organic molecules .

Mecanismo De Acción

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its primary targets could be organoboron reagents used in these reactions.

Mode of Action

In the context of sm cross-coupling reactions, the compound may interact with its targets through a process of oxidative addition and transmetalation . Oxidative addition involves the formation of a new bond with the target, while transmetalation involves the transfer of an organic group from boron to another metal .

Biochemical Pathways

The biochemical pathways affected by 2-Bromo-5-(isopropylsulfonyl)pyridine are likely related to the SM cross-coupling reactions . These reactions are widely used in organic synthesis for the formation of carbon-carbon bonds . The downstream effects of these reactions can lead to the synthesis of a wide variety of organic compounds.

Result of Action

In the context of sm cross-coupling reactions, the compound can facilitate the formation of carbon-carbon bonds, leading to the synthesis of various organic compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(isopropylsulfonyl)pyridine typically involves the bromination of 5-(isopropylsulfonyl)pyridine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the pyridine ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-5-(isopropylsulfonyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The isopropylsulfonyl group can undergo oxidation or reduction under specific conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2-Bromo-5-(isopropylsulfonyl)pyridine has shown promise in medicinal chemistry due to its potential biological activity. Compounds with similar structures have been reported to possess:

- Antimicrobial Properties : Research indicates that pyridine derivatives can exhibit significant antimicrobial activity against various pathogens, making them candidates for developing new antibiotics.

- Anticancer Activity : Preliminary studies suggest that this compound may influence enzyme activity and cellular pathways related to cancer proliferation, warranting further pharmacological investigation .

Agrochemical Applications

In the field of agrochemicals, this compound may serve as a precursor for developing herbicides or pesticides. Its unique chemical structure can be tailored to enhance efficacy against specific pests or weeds while minimizing environmental impact.

Material Science Applications

The compound's unique reactivity allows it to be used in synthesizing novel materials. For instance:

- Polymer Chemistry : It can act as a building block for polymers with specific properties, such as increased thermal stability or chemical resistance.

- Nanomaterials : The compound's ability to form complexes with metals can lead to the development of nanomaterials with applications in electronics and catalysis.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects, comparable to standard antibiotics, thus highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Research

Another research project focused on the anticancer properties of this pyridine derivative. In vitro assays demonstrated that it could induce apoptosis in cancer cell lines, suggesting mechanisms that warrant further exploration in drug development.

Comparación Con Compuestos Similares

Similar Compounds

2-Bromopyridine: A simpler derivative of pyridine with only a bromine atom at the second position.

5-(Isopropylsulfonyl)pyridine: Lacks the bromine atom but contains the isopropylsulfonyl group.

2-Chloro-5-(isopropylsulfonyl)pyridine: Similar structure but with a chlorine atom instead of bromine

Uniqueness

2-Bromo-5-(isopropylsulfonyl)pyridine is unique due to the combination of the bromine atom and the isopropylsulfonyl group, which imparts distinct reactivity and properties. This combination allows for selective reactions and the synthesis of complex molecules that may not be achievable with other similar compounds .

Actividad Biológica

2-Bromo-5-(isopropylsulfonyl)pyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a bromine atom and an isopropylsulfonyl group, suggests various interactions with biological targets, making it a candidate for further exploration in drug development.

- Chemical Formula : C₈H₁₀BrNO₂S

- Molecular Weight : 264.14 g/mol

- CAS Number : 1245648-96-7

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors. The sulfonyl group can form hydrogen bonds with target proteins, while the bromine atom enhances binding affinity. This mechanism may involve:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.

- Receptor Binding : It could bind to various receptors, influencing physiological responses.

Antiviral Properties

Recent studies have highlighted the antiviral potential of similar pyridine derivatives. While specific data on this compound is limited, compounds within this class have shown efficacy against viruses such as RSV (Respiratory Syncytial Virus) and HCV (Hepatitis C Virus). For example:

- Compounds with similar structures exhibited EC₅₀ values ranging from 5 to 28 μM against RSV, indicating significant antiviral activity at micromolar concentrations .

Anticancer Activity

The structural characteristics of this compound suggest potential anticancer applications. Research on related compounds has demonstrated:

- Selectivity Index : Some derivatives have shown selectivity indices that indicate lower toxicity to normal cells compared to cancer cells, making them promising candidates for further development .

Case Studies and Research Findings

-

Enzyme Inhibition Studies :

- A study explored the inhibition of various enzymes by pyridine derivatives. The findings suggested that modifications in the sulfonamide group significantly affect enzyme binding and inhibition efficiency.

-

Antiviral Screening :

- In a comparative analysis of several pyridine-based compounds, those with similar functional groups demonstrated notable antiviral effects, leading researchers to hypothesize that 2-Bromo-5-(isopropylsulfonyl)pyridine may exhibit similar properties.

-

In Vivo Efficacy :

- While direct studies on this specific compound are scarce, analogs have shown promising in vivo efficacy in preclinical models, paving the way for future investigations into its therapeutic potential.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | EC₅₀ (µM) | Selectivity Index |

|---|---|---|---|

| This compound | Antiviral, Anticancer | TBD | TBD |

| 5-Bromo-n-(piperidin-4-yl)pyridine-3-sulfonamide | Enzyme Inhibition | 10 | High |

| 5-Bromo-N,N-diethylpyridine-3-sulfonamide | Moderate Anticancer | 20 | Moderate |

Propiedades

IUPAC Name |

2-bromo-5-propan-2-ylsulfonylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-6(2)13(11,12)7-3-4-8(9)10-5-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEABPHLOPKUYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681068 | |

| Record name | 2-Bromo-5-(propane-2-sulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245648-96-7 | |

| Record name | 2-Bromo-5-(propane-2-sulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.